
2-(4,5-Dimethylisoxazol-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,5-Dimethylisoxazol-3-yl)acetic acid is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dimethylisoxazol-3-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,4-pentanedione with ethyl bromoacetate to form 3-acetyl-4-oxopentanoate, which is then cyclized to produce this compound . The reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II) for the cycloaddition reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of metal-free synthetic routes is also being explored to reduce costs, toxicity, and waste generation .
化学反応の分析
Types of Reactions
2-(4,5-Dimethylisoxazol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The isoxazole ring can undergo substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
科学的研究の応用
2-(4,5-Dimethylisoxazol-3-yl)acetic acid has several scientific research applications:
作用機序
The mechanism of action of 2-(4,5-Dimethylisoxazol-3-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
Similar compounds include other isoxazole derivatives such as:
- 3,5-Dimethylisoxazole
- 4-Isoxazoleacetic acid
- 3,5-Dimethyl-4-isoxazolyl)acetic acid
Uniqueness
2-(4,5-Dimethylisoxazol-3-yl)acetic acid is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C7H9NO3 |
|---|---|
分子量 |
155.15 g/mol |
IUPAC名 |
2-(4,5-dimethyl-1,2-oxazol-3-yl)acetic acid |
InChI |
InChI=1S/C7H9NO3/c1-4-5(2)11-8-6(4)3-7(9)10/h3H2,1-2H3,(H,9,10) |
InChIキー |
QRMGNYJPQCJNPR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(ON=C1CC(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


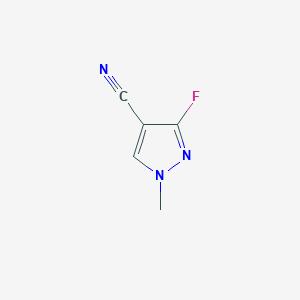
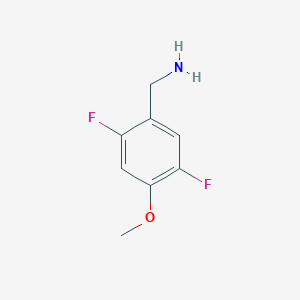
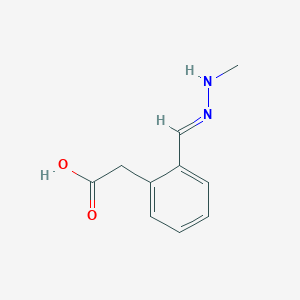

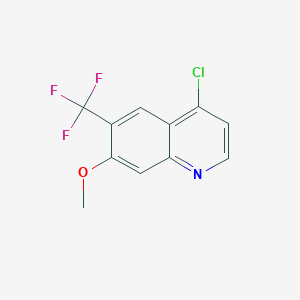
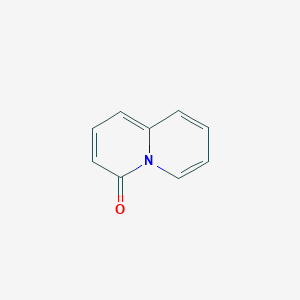
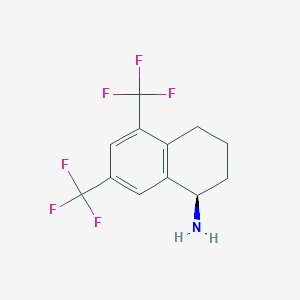
![(6R,7R)-Benzhydryl 7-((Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-((trityloxy)imino)acetamido)-3-((E)-((R)-1'-(tert-butoxycarbonyl)-2-oxo-[1,3'-bipyrrolidin]-3-ylidene)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12971753.png)
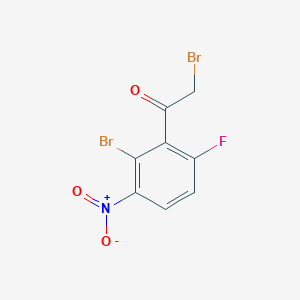
![3-Amino-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid](/img/structure/B12971769.png)

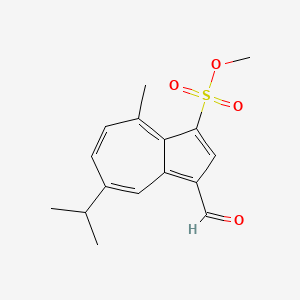
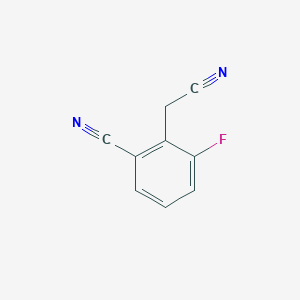
![6-Chloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B12971790.png)
